3-Bromo-2-oxobutanoic acid
Overview
Description
3-Bromo-2-oxobutanoic acid is an organic compound with the molecular formula C4H5BrO3 It is a brominated derivative of 2-oxobutanoic acid and is characterized by the presence of a bromine atom at the third carbon position and a keto group at the second carbon position
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Bromo-2-oxobutanoic acid can be synthesized through the bromination of 2-oxobutanoic acid. The typical synthetic route involves the reaction of 2-oxobutanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is isolated through crystallization or distillation.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The bromination process can be optimized by controlling the temperature, concentration of reactants, and reaction time to maximize yield and purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form various oxidized products. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: The compound can be reduced to form 3-bromo-2-hydroxybutanoic acid using reducing agents such as sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the bromine atom, leading to the formation of derivatives such as 3-amino-2-oxobutanoic acid when reacted with ammonia.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Ammonia or amines in an aqueous or alcoholic medium.
Major Products Formed:
Oxidation: Various carboxylic acids and ketones.
Reduction: 3-Bromo-2-hydroxybutanoic acid.
Substitution: 3-Amino-2-oxobutanoic acid and other substituted derivatives.
Scientific Research Applications
3-Bromo-2-oxobutanoic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the preparation of brominated and keto-containing compounds.
Biochemistry: The compound is studied for its potential role in enzyme inhibition and as a substrate in biochemical assays.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds with therapeutic properties.
Industry: It is used in the synthesis of specialty chemicals and intermediates for various industrial applications.
Mechanism of Action
The mechanism of action of 3-Bromo-2-oxobutanoic acid involves its reactivity due to the presence of the bromine atom and the keto group. The bromine atom can participate in nucleophilic substitution reactions, while the keto group can undergo various transformations such as reduction and oxidation. These reactive sites make the compound versatile for chemical modifications and interactions with biological molecules.
Comparison with Similar Compounds
2-Oxobutanoic acid: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
3-Bromo-2-hydroxybutanoic acid: Contains a hydroxyl group instead of a keto group, leading to different reactivity and applications.
3-Amino-2-oxobutanoic acid: Contains an amino group, making it useful in different biochemical contexts.
Uniqueness: 3-Bromo-2-oxobutanoic acid is unique due to the presence of both a bromine atom and a keto group, which confer distinct reactivity and versatility in chemical synthesis and biological interactions. This combination of functional groups makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-bromo-2-oxobutanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5BrO3/c1-2(5)3(6)4(7)8/h2H,1H3,(H,7,8) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQKNRMUYNFVEGP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)C(=O)O)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5BrO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00560699 | |
Record name | 3-Bromo-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.98 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
61964-74-7 | |
Record name | 3-Bromo-2-oxobutanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=61964-74-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Bromo-2-oxobutanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00560699 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Butanoic acid, 3-bromo-2-oxo | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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